molecular formula C10H16N2O B160460 1-(4-Methoxyphenyl)propan-2-ylhydrazine CAS No. 1743-42-6

1-(4-Methoxyphenyl)propan-2-ylhydrazine

Cat. No.: B160460
CAS No.: 1743-42-6
M. Wt: 180.25 g/mol
InChI Key: VIGQYLPJWCMABB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)propan-2-ylhydrazine is a hydrazine derivative featuring a 4-methoxyphenyl group attached to a propan-2-yl backbone. This compound is structurally characterized by a hydrazine (-NH-NH₂) moiety, which confers reactivity in condensation and cyclization reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1743-42-6

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)propan-2-ylhydrazine

InChI

InChI=1S/C10H16N2O/c1-8(12-11)7-9-3-5-10(13-2)6-4-9/h3-6,8,12H,7,11H2,1-2H3

InChI Key

VIGQYLPJWCMABB-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NN

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NN

Synonyms

1-(p-Methoxy-α-methylphenethyl)hydrazine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(4-Methoxyphenyl)propan-2-ylhydrazine and Analogues

Compound Name Key Structural Features Reactivity/Applications
1-(4-Methoxyphenyl)propan-2-amine Lacks hydrazine group; propan-2-amine chain Precursor for amphetamine derivatives
(E)-[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine Bulky 2,2-dimethylpropylidene group Stereoselective reactions due to E-configuration
(4-Ethylphenyl)hydrazine hydrochloride Ethyl substituent instead of methoxy Improved solubility in polar solvents
1-(4-Fluorophenyl)hydrazine derivatives Fluorine substituent (electron-withdrawing) Enhanced stability in acidic conditions

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound increases electron density on the aromatic ring, promoting electrophilic substitution reactions. In contrast, fluorine or chloro substituents (e.g., in ) reduce electron density, favoring nucleophilic attack .
  • Steric Effects : Bulky substituents (e.g., 2,2-dimethylpropylidene in ) hinder cyclization reactions, whereas the propan-2-yl chain in the target compound allows for flexibility in forming heterocycles .

Key Findings :

  • The target compound’s hydrazine group enables efficient cyclization into pyrazoles and triazoles, comparable to yields seen in and . However, its lack of a carbonyl group (unlike 4-methoxybenzoyl hydrazine in ) may limit direct application in Vilsmeier-Haack reactions .
  • Lower yields in indole synthesis () highlight the sensitivity of hydrazine derivatives to steric and electronic factors, which could be mitigated by optimizing substituents on the hydrazine backbone .

Pharmacological Potential of Derivatives

  • Antioxidant and Anti-inflammatory Agents : Pyrazole-carbaldehydes derived from similar hydrazines show antioxidant activity ().
  • Antifungal intermediates : Piperazine derivatives with methoxyphenyl groups are intermediates in antifungal drugs like posaconazole ().

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